
(2,4-Di-tert-butylphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Di-tert-butylphenyl)(phenyl)methanone is an organic compound with the molecular formula C21H26O. It is a ketone derivative where the carbonyl group is bonded to a phenyl group and a 2,4-di-tert-butylphenyl group. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di-tert-butylphenyl)(phenyl)methanone typically involves Friedel-Crafts acylation. The reaction can be carried out by reacting 2,4-di-tert-butylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Scheme:
2,4-di-tert-butylbenzoyl chloride+benzeneAlCl3this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2,4-Di-tert-butylphenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2,4-Di-tert-butylphenyl)(phenyl)methanone has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an intermediate in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Di-tert-butylphenyl)(phenyl)methanone involves its interaction with molecular targets through its carbonyl group. The steric hindrance provided by the tert-butyl groups can influence its binding affinity and reactivity. The compound can participate in various pathways, including redox reactions and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite: An organophosphorus compound used as a stabilizer in polymers.
2,4-Di-tert-butylphenol: Known for its antioxidant properties.
3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate: Investigated for its cell growth-inhibiting properties.
Uniqueness
(2,4-Di-tert-butylphenyl)(phenyl)methanone is unique due to its specific steric hindrance and reactivity profile. The presence of both phenyl and 2,4-di-tert-butylphenyl groups provides a distinct chemical environment that influences its behavior in various reactions and applications.
Properties
CAS No. |
111959-99-0 |
|---|---|
Molecular Formula |
C21H26O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(2,4-ditert-butylphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H26O/c1-20(2,3)16-12-13-17(18(14-16)21(4,5)6)19(22)15-10-8-7-9-11-15/h7-14H,1-6H3 |
InChI Key |
MBMFFMIVHRLGLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


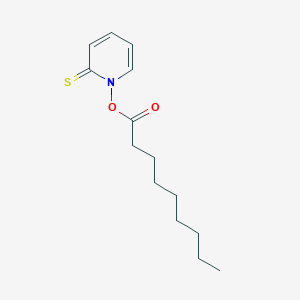
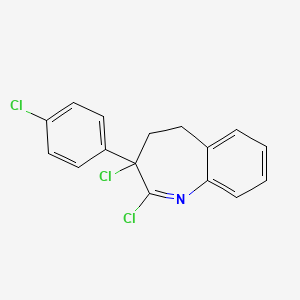
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
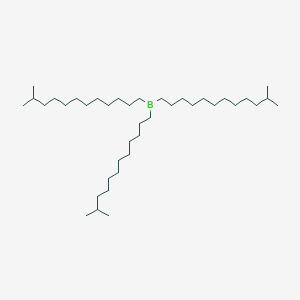


![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)

![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)
![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
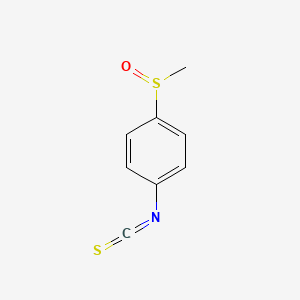
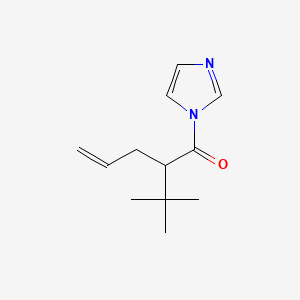
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)
